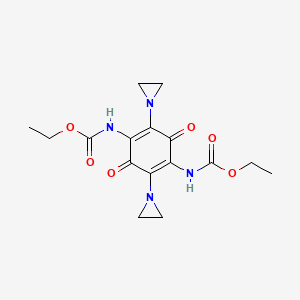

Diaziquone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Diaziquon wird durch eine Reihe chemischer Reaktionen synthetisiert, die Aziridinyl- und Benzochinonderivate beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von 2,5-Dihydroxy-1,4-Benzochinon mit Aziridin in Gegenwart eines geeigneten Katalysators, um die Aziridinylbenzochinonstruktur zu bilden . Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Diaziquon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es reagiert mit reduziertem Glutathion (GSH) in wässrigen Lösungen unter aeroben Bedingungen, um Glutathionyl- und Hydroxyl-Radikale sowie das Diaziquon-Semichinon zu bilden . Unter anaeroben Bedingungen ist das primäre beobachtete Radikal das Glutathionyl-Radikal . Häufig verwendete Reagenzien in diesen Reaktionen sind Superoxiddismutase, Katalase und Metallchelatoren wie Diethylentriaminpentaessigsäure . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Glutathionkonjugate, die aus dem nukleophilen Angriff von GSH auf die Aziridine oder durch 1,4-Michael-Addition an das Chinon resultieren .

Wissenschaftliche Forschungsanwendungen

Diaziquon hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin hat es eine signifikante Antitumoraktivität gezeigt, insbesondere gegen primäre Hirntumoren . Es wird auch als Photosensibilisator in der Leukämieforschung verwendet, wo es die Einarbeitung von markiertem Thymidin in Nukleinsäure hemmt und die Zelllebensfähigkeit reduziert . Zusätzlich wird Diaziquon hinsichtlich seiner potenziellen Verwendung in Kombination mit Strahlentherapie untersucht, um die therapeutischen Wirkungen zu verbessern .

Wirkmechanismus

Der Wirkmechanismus von Diaziquon beinhaltet seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und seine Wirkung als alkylierendes Mittel auszuüben . Es bildet kovalente Quervernetzungen mit DNA, was zu DNA-Schäden und Hemmung der DNA-Synthese führt . Dies führt zur Unterdrückung der Tumorzellproliferation und Induktion des Zelltods. Die molekularen Zielstrukturen von Diaziquon umfassen DNA und verschiedene zelluläre Enzyme, die an der DNA-Reparatur und -Replikation beteiligt sind .

Wirkmechanismus

The mechanism of action of diaziquone involves its ability to cross the blood-brain barrier and exert its effects as an alkylating agent . It forms covalent crosslinks with DNA, leading to DNA damage and inhibition of DNA synthesis . This results in the suppression of tumor cell proliferation and induction of cell death. The molecular targets of this compound include DNA and various cellular enzymes involved in DNA repair and replication .

Vergleich Mit ähnlichen Verbindungen

Diaziquon ähnelt anderen Chinon-haltigen Verbindungen wie Mitomycin C und anderen Aziridinylbenzochinonen . Es ist einzigartig in seiner Fähigkeit, das zentrale Nervensystem zu durchdringen und signifikante Spiegel im Gehirn zu erreichen . Dies macht es besonders effektiv gegen Hirntumoren, eine Eigenschaft, die bei anderen ähnlichen Verbindungen nicht üblich ist . Andere ähnliche Verbindungen umfassen Nitroimidazole, Benzochinonderivate und Benzotriazine, die ebenfalls unter hypoxischen Bedingungen zu aktiveren Formen reduziert werden .

Eigenschaften

CAS-Nummer |

57998-68-2 |

|---|---|

Molekularformel |

C16H20N4O6 |

Molekulargewicht |

364.35 g/mol |

IUPAC-Name |

ethyl N-[2,5-bis(aziridin-1-yl)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |

InChI |

InChI=1S/C16H20N4O6/c1-3-25-15(23)17-9-11(19-5-6-19)14(22)10(18-16(24)26-4-2)12(13(9)21)20-7-8-20/h3-8H2,1-2H3,(H,17,23)(H,18,24) |

InChI-Schlüssel |

WVYXNIXAMZOZFK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3 |

Kanonische SMILES |

CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3 |

Aussehen |

Solid powder |

Key on ui other cas no. |

57998-68-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Bulk: A sample stored at 60 °C in the dark for 30 days showed < 2% decomposition (HPLC). Solution: A sample in 5% DMA (1mg/mL) showed 18% decomposition after 8 hours at room temperature. (HPLC) |

Löslichkeit |

Water 0.72 (mg/mL) pH 4 buffer < 1 (mg/mL) pH 9 buffer < 1 (mg/mL) 10% Ethanol < 1 (mg/mL) 95% Ethanol < 1 (mg/mL) Methanol < 1 (mg/mL) Chloroform 5 - 7 (mg/mL) 5% Dimethylacetamide 1.5 (mg/mL) Dimethylacetamide 20 - 25 (mg/mL) Dimethylsulfoxide 25 - 30 (mg/mL) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,4-cyclohexadiene-1,4-dicarbamic acid, 2,5-(bis-(1-aziridinyl))-3,6-dioxo diethyl ester 2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone 3,6-diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone AZQ CI-904 diaziquone diaziquone ion (1-) NSC 182986 NSC-182986 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

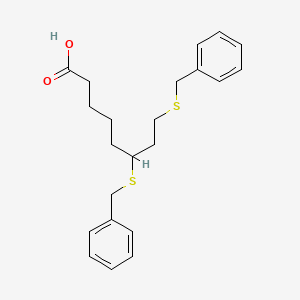

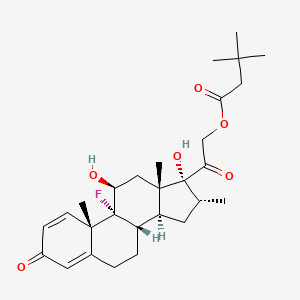

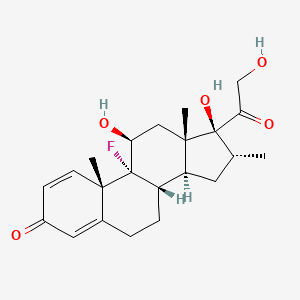

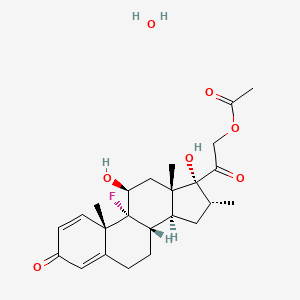

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.